methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a sulfonamide-containing benzoate derivative characterized by a thiophene ring and a 2-hydroxyethoxy substituent. For instance, similar compounds like methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate (compound 87, ) are synthesized via deprotection and alkylation steps using tetrabutylammonium fluoride . The target compound’s structure combines a sulfamoyl benzoate core with a thiophene-ethoxy side chain, which may enhance solubility and target binding compared to simpler analogs.
Properties
IUPAC Name |
methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S2/c1-22-16(19)12-4-6-13(7-5-12)25(20,21)17-11-14(23-9-8-18)15-3-2-10-24-15/h2-7,10,14,17-18H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKDEZFFUYVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Sulfamoylation: The next step is the introduction of the sulfamoyl group. This can be achieved by reacting the ester with sulfamoyl chloride in the presence of a base like triethylamine.
Attachment of the Hydroxyethoxyethyl Chain: The hydroxyethoxyethyl chain is introduced through a nucleophilic substitution reaction. This involves reacting the sulfamoyl intermediate with 2-(2-hydroxyethoxy)ethyl bromide under basic conditions.
Thiophene Ring Introduction: Finally, the thiophene ring is attached via a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxyethyl chain can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: The corresponding alcohol from the ester group.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate exhibits several significant biological activities:
1. Antimicrobial Activity
- Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. For example, related benzoates have demonstrated effectiveness against various bacterial strains, indicating the potential of this compound as an antimicrobial agent.
2. Antitumor Activity
- Compounds containing thiophene and benzoate groups have been implicated in antitumor activity through mechanisms such as apoptosis induction in cancer cells. The presence of the sulfamoyl group may enhance interactions with tumor cell receptors, potentially leading to improved therapeutic outcomes.
3. Antioxidant Properties
- The structural components of this compound may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems. This property could be beneficial in treating conditions associated with oxidative damage.
Case Studies and Experimental Data
Several studies have investigated the biological activities of similar compounds, providing insights into the efficacy of this compound.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzoate derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Antitumor Activity
Research published in Cancer Research highlighted the antitumor effects of thiophene-containing compounds. The study demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects due to its structural features.
Case Study 3: Antioxidant Effects
A recent investigation into the antioxidant properties of sulfamoyl derivatives showed that they could effectively scavenge free radicals in vitro. This suggests that this compound might offer protective effects against oxidative stress-related diseases.
Summary Table of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Journal of Medicinal Chemistry |
| Antitumor | Induces apoptosis in cancer cell lines | Cancer Research |
| Antioxidant | Scavenges free radicals; mitigates oxidative stress | Recent Investigation |
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, while the thiophene ring can participate in π-π interactions or hydrogen bonding. The hydroxyethoxyethyl chain provides flexibility and enhances solubility, facilitating the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Sulfamoyl Benzoate Cores
a) Sulfonylurea Herbicides ()
Compounds such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfamoyl benzoate backbone but feature triazine-based substituents instead of thiophene-ethoxy groups. Key differences include:
- Functional Groups : Thiophene (electron-rich heterocycle) vs. triazine (nitrogen-rich ring).
- Solubility : The hydroxyethoxy group in the target compound may improve aqueous solubility compared to lipophilic triazine derivatives .
b) N-Substituted 4-Sulfamoylbenzoic Acid Derivatives ()
Compound 87 (methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate) shares the sulfamoyl benzoate core but includes an indole-benzhydryl substituent. This structural variation highlights:
Compounds with Sulfonamide and Heterocyclic Moieties
a) 1,2,4-Triazole Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature sulfonamide-linked triazole rings. Comparisons include:
- Spectral Data : IR spectra of triazole derivatives show νC=S bands at 1247–1255 cm⁻¹, similar to the sulfamoyl group’s vibrations (~1240–1260 cm⁻¹) .
b) Sulfamoyl-Imidazolidinone Derivatives ()
Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetates are synthesized via alkylation of sulfamoyl precursors. Unlike these derivatives, the target compound’s thiophene and hydroxyethoxy groups may reduce steric hindrance, improving binding to biological targets .
Table 1: Key Structural and Functional Differences
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for compound 87 () but avoids complex indole functionalization, favoring thiophene incorporation via Friedel-Crafts or nucleophilic substitution .
- Biological Potential: The hydroxyethoxy group enhances hydrophilicity, while the thiophene ring may facilitate π-π interactions with aromatic residues in enzyme active sites, as seen in sulfonamide-based inhibitors .
- Spectroscopic Validation : IR and NMR data (e.g., absence of νS-H bands in thione tautomers) from analogous compounds () support structural confirmation of the target compound’s sulfamoyl and ether linkages .
Biological Activity
Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate, also known by its CAS number 2034565-49-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C18H23N3O5S
- Molecular Weight: 385.5 g/mol
The compound features a benzoate moiety linked to a sulfamoyl group, which is further substituted with a thiophene ring and a hydroxyethoxy side chain. This unique structure may contribute to its biological activity.
Anticancer Properties
Recent studies have explored the potential anticancer properties of compounds related to this compound. A related study indicated that methyl sulfamoyl benzoates exhibit selective inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. This inhibition could lead to reduced tumor growth and metastasis by altering the tumor microenvironment .
The proposed mechanisms of action for this compound include:
- Inhibition of Carbonic Anhydrase : Compounds with sulfamoyl groups are known to inhibit carbonic anhydrases, which play a crucial role in pH regulation within tumors. By inhibiting CAIX, these compounds may help normalize the acidic microenvironment typical of tumors .
- Interaction with Nucleoside Transporters : Some studies suggest that similar compounds can interact with nucleoside transporters, potentially affecting nucleoside uptake in cancer cells. This interaction could impair DNA synthesis and cell proliferation .
- Enzyme Activity Modulation : The compound may modulate the activity of various enzymes involved in metabolic pathways, contributing to its overall biological effects .
Case Studies and Research Findings
Several research studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study published in December 2021 demonstrated that methyl sulfamoyl benzoates showed promising anticancer properties by selectively inhibiting CAIX, with implications for treating solid tumors .
- Nucleoside Transport Inhibition : Research indicated that certain sulfamoyl compounds could inhibit nucleoside transporters in mammalian cells, leading to decreased uptake of essential nucleosides required for cancer cell proliferation .
Comparative Analysis Table
| Compound Name | Molecular Weight | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | 385.5 g/mol | Potentially effective | CAIX inhibition |
| Methyl Benzoate | 150.16 g/mol | Moderate | Enzyme modulation |
| Methyl 5-sulfamoyl-benzoate | 185.21 g/mol | Effective against CAIX | CAIX inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
